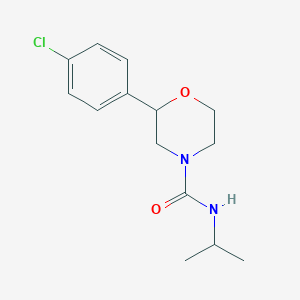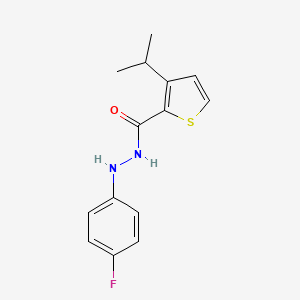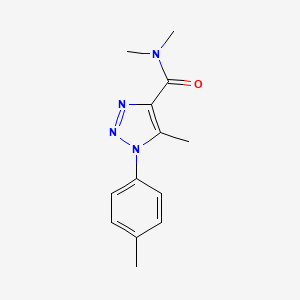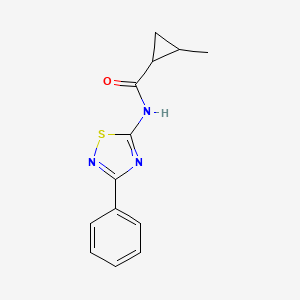
5-methyl-N-(1-methylsulfonylpiperidin-3-yl)-1,2-oxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-N-(1-methylsulfonylpiperidin-3-yl)-1,2-oxazole-3-carboxamide, also known as MSOP, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a potent and selective antagonist of the glycine receptor, which is an important neurotransmitter receptor in the central nervous system.
作用機序
5-methyl-N-(1-methylsulfonylpiperidin-3-yl)-1,2-oxazole-3-carboxamide acts as an antagonist of the glycine receptor, which is a ligand-gated ion channel that is activated by the neurotransmitter glycine. When glycine binds to the receptor, it causes the opening of a chloride ion channel, which leads to the hyperpolarization of the neuron and a decrease in neuronal excitability. 5-methyl-N-(1-methylsulfonylpiperidin-3-yl)-1,2-oxazole-3-carboxamide blocks the action of glycine by binding to a specific site on the receptor, which prevents the opening of the chloride ion channel. This leads to an increase in neuronal excitability and a decrease in inhibitory neurotransmission.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-methyl-N-(1-methylsulfonylpiperidin-3-yl)-1,2-oxazole-3-carboxamide are largely related to its action as a glycine receptor antagonist. By blocking the action of glycine, 5-methyl-N-(1-methylsulfonylpiperidin-3-yl)-1,2-oxazole-3-carboxamide leads to an increase in neuronal excitability and a decrease in inhibitory neurotransmission. This can have a wide range of effects on the central nervous system, depending on the specific neuronal circuits that are affected. 5-methyl-N-(1-methylsulfonylpiperidin-3-yl)-1,2-oxazole-3-carboxamide has been shown to be effective in animal models of epilepsy, chronic pain, and schizophrenia, suggesting that the glycine receptor may be a promising target for the treatment of these disorders.
実験室実験の利点と制限
One of the main advantages of using 5-methyl-N-(1-methylsulfonylpiperidin-3-yl)-1,2-oxazole-3-carboxamide in lab experiments is its potency and selectivity as a glycine receptor antagonist. This allows researchers to selectively block the action of glycine and study its effects on neuronal excitability and inhibitory neurotransmission. However, there are also some limitations to using 5-methyl-N-(1-methylsulfonylpiperidin-3-yl)-1,2-oxazole-3-carboxamide in lab experiments. One limitation is that it is a relatively new compound, and its long-term effects on the central nervous system are not yet fully understood. Additionally, 5-methyl-N-(1-methylsulfonylpiperidin-3-yl)-1,2-oxazole-3-carboxamide can be difficult to work with due to its high potency, and researchers must take care to use appropriate safety measures when handling the compound.
将来の方向性
There are several future directions for research on 5-methyl-N-(1-methylsulfonylpiperidin-3-yl)-1,2-oxazole-3-carboxamide and the glycine receptor. One area of interest is the role of the glycine receptor in chronic pain. 5-methyl-N-(1-methylsulfonylpiperidin-3-yl)-1,2-oxazole-3-carboxamide has been shown to be effective in animal models of chronic pain, and further research is needed to determine whether it could be a promising target for the development of new pain medications. Another area of interest is the role of the glycine receptor in schizophrenia, which is thought to be related to dysfunction in inhibitory neurotransmission. 5-methyl-N-(1-methylsulfonylpiperidin-3-yl)-1,2-oxazole-3-carboxamide has shown promise in animal models of schizophrenia, and further research is needed to determine whether it could be a useful tool for the development of new treatments for this disorder. Finally, there is also interest in developing new compounds that are even more potent and selective than 5-methyl-N-(1-methylsulfonylpiperidin-3-yl)-1,2-oxazole-3-carboxamide, which could be useful for studying the glycine receptor and developing new treatments for neurological disorders.
合成法
The synthesis of 5-methyl-N-(1-methylsulfonylpiperidin-3-yl)-1,2-oxazole-3-carboxamide involves several steps, including the reaction of 5-methyl-1,2-oxazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(1-methylsulfonylpiperidin-3-yl)amine to form the desired product, 5-methyl-N-(1-methylsulfonylpiperidin-3-yl)-1,2-oxazole-3-carboxamide. The synthesis method of 5-methyl-N-(1-methylsulfonylpiperidin-3-yl)-1,2-oxazole-3-carboxamide has been extensively studied and optimized, and it is now possible to produce the compound in large quantities with high purity.
科学的研究の応用
5-methyl-N-(1-methylsulfonylpiperidin-3-yl)-1,2-oxazole-3-carboxamide has been used extensively in scientific research as a tool to study the glycine receptor. This receptor plays an important role in the regulation of neuronal excitability, and its dysfunction has been implicated in several neurological disorders, including epilepsy, schizophrenia, and chronic pain. 5-methyl-N-(1-methylsulfonylpiperidin-3-yl)-1,2-oxazole-3-carboxamide is a potent and selective antagonist of the glycine receptor, and it has been used to study the role of this receptor in these and other disorders.
特性
IUPAC Name |
5-methyl-N-(1-methylsulfonylpiperidin-3-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S/c1-8-6-10(13-18-8)11(15)12-9-4-3-5-14(7-9)19(2,16)17/h6,9H,3-5,7H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFNHJFXZZDSBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2CCCN(C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5-[[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]carbamoyl]thiophene-2-carboxylate](/img/structure/B7530719.png)


![2-(dimethylamino)-N-ethylthieno[2,3-d][1,3]thiazole-5-carboxamide](/img/structure/B7530725.png)
![1-methyl-3-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]urea](/img/structure/B7530726.png)
![1-(4-Cyclopropyl-1,3-thiazol-2-yl)-3-[(3-hydroxyphenyl)methyl]urea](/img/structure/B7530728.png)
![N-[(1-methylpyrazol-4-yl)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B7530736.png)
![1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-thiophen-3-ylethanone](/img/structure/B7530753.png)
![3-methyl-N~5~-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B7530761.png)



![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]thiadiazole-5-carboxamide](/img/structure/B7530807.png)
